molecular formula C9H16N2O B12073326 1-Cyclobutanecarbonylpyrrolidin-3-amine

1-Cyclobutanecarbonylpyrrolidin-3-amine

Cat. No.: B12073326
M. Wt: 168.24 g/mol
InChI Key: CEDPCEYWZRPPMW-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonylpyrrolidin-3-amine is a compound that features a cyclobutane ring attached to a pyrrolidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutanecarbonylpyrrolidin-3-amine typically involves the formation of the cyclobutane ring followed by the attachment of the pyrrolidine moiety. One common method is the cyclization of a suitable precursor under controlled conditions. For instance, the cyclization of a linear precursor containing both the cyclobutane and pyrrolidine precursors can be achieved using a catalyst under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutanecarbonylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclobutanecarbonylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonylpyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    1-Cyclohexanecarbonylpyrrolidin-3-amine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    Pyrrolidin-3-amine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.

Uniqueness: 1-Cyclobutanecarbonylpyrrolidin-3-amine is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclobutylmethanone

InChI

InChI=1S/C9H16N2O/c10-8-4-5-11(6-8)9(12)7-2-1-3-7/h7-8H,1-6,10H2

InChI Key

CEDPCEYWZRPPMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N

Origin of Product

United States

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